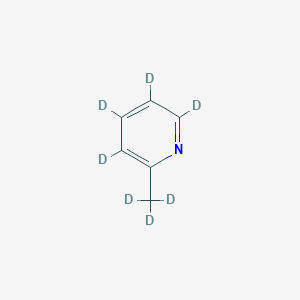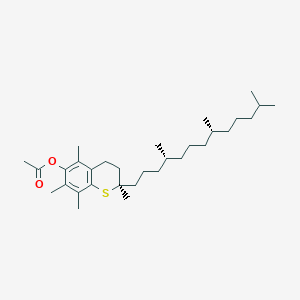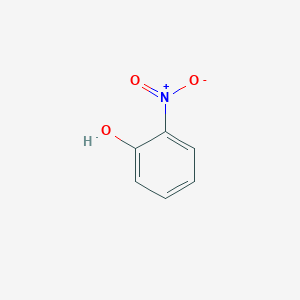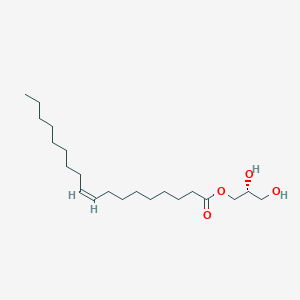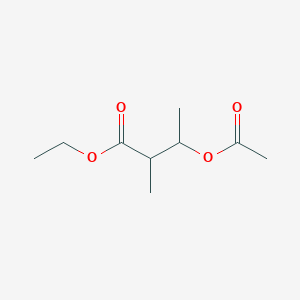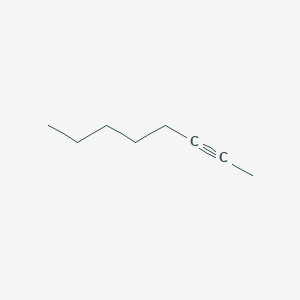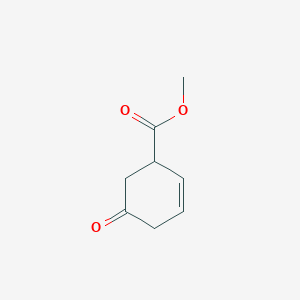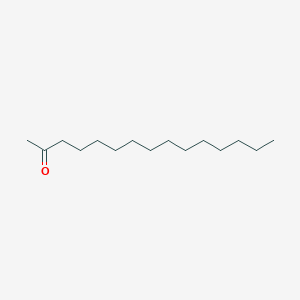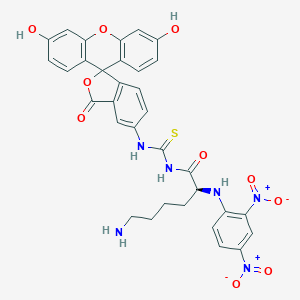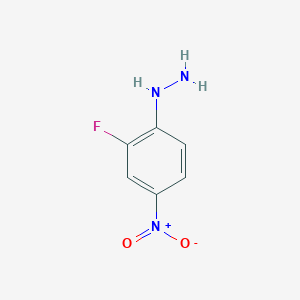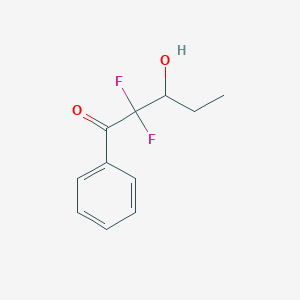
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one, also known as DHP, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of chiral ketones, which are widely used in the synthesis of various pharmaceuticals and agrochemicals. DHP is a white crystalline powder that has a molecular weight of 220.21 g/mol and a melting point of 96-97°C.
Mécanisme D'action
The exact mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has also been shown to modulate the activity of several ion channels, including the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Effets Biochimiques Et Physiologiques
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has also been found to reduce the expression of COX-2, further supporting its anti-inflammatory activity. In addition, 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been shown to modulate the activity of several neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate, which are involved in the regulation of pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one in lab experiments is its high purity and stability. 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is readily available in the market and can be easily synthesized in the laboratory. Additionally, the synthesis of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is highly efficient and yields high purity product, making it an ideal candidate for use in various biological assays. However, one of the limitations of using 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is its relatively high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the research on 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one. One of the potential areas of research is the development of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one-based anticancer drugs. Several studies have shown that 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one exhibits potent activity against several cancer cell lines, making it a promising candidate for the development of novel anticancer agents. Another potential area of research is the investigation of the mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one. Although the exact mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is not fully understood, further research in this area may provide insights into the development of new drugs for the treatment of various diseases. Additionally, the potential use of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one in the treatment of neurological disorders, such as epilepsy and neuropathic pain, warrants further investigation.
Méthodes De Synthèse
The synthesis of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one involves the reaction of 2,2-difluoro-1,3-dimethyl-1-phenylbutan-1-one with sodium borohydride in the presence of an acid catalyst. The reaction proceeds through a reduction process, resulting in the formation of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one as the final product. This method is highly efficient and yields high purity 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one.
Applications De Recherche Scientifique
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to possess several pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been found to exhibit potent activity against several cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Propriétés
Numéro CAS |
132365-90-3 |
|---|---|
Nom du produit |
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one |
Formule moléculaire |
C11H12F2O2 |
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
2,2-difluoro-3-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H12F2O2/c1-2-9(14)11(12,13)10(15)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 |
Clé InChI |
VZWRLAHQOXBWJI-UHFFFAOYSA-N |
SMILES |
CCC(C(C(=O)C1=CC=CC=C1)(F)F)O |
SMILES canonique |
CCC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Synonymes |
1-Pentanone, 2,2-difluoro-3-hydroxy-1-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



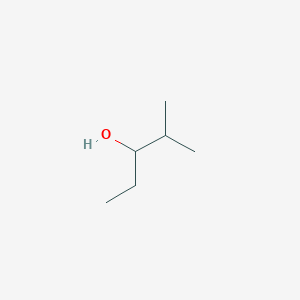
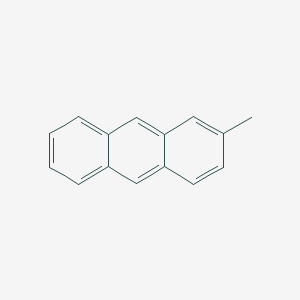
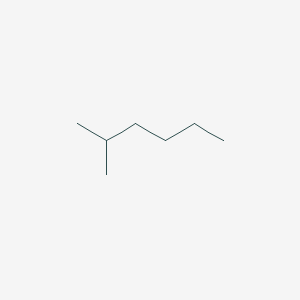
![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)
